molecular formula C10H24ClNO2 B1283878 (2-Methoxyethoxymethyl)triethylammonium Chloride CAS No. 60043-43-8

(2-Methoxyethoxymethyl)triethylammonium Chloride

Cat. No.: B1283878
CAS No.: 60043-43-8
M. Wt: 225.75 g/mol
InChI Key: SOEVDEHHMZNQOW-UHFFFAOYSA-M
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Description

(2-Methoxyethoxymethyl)triethylammonium Chloride is a quaternary ammonium salt with the molecular formula C10H24ClNO2. It is commonly used as a biochemical reagent and has applications in various fields of scientific research, including chemistry, biology, and medicine.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(2-Methoxyethoxymethyl)triethylammonium Chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as an inhibitor in certain biochemical assays . The compound’s interaction with enzymes often involves binding to the active site, thereby inhibiting the enzyme’s activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction. Additionally, this compound can interact with proteins by forming ionic bonds, which can alter the protein’s conformation and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can modulate signaling pathways by inhibiting specific kinases, leading to altered phosphorylation states of downstream targets. This modulation can result in changes in gene expression, as certain transcription factors may be activated or inhibited. Furthermore, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolite levels and flux through metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects primarily through binding interactions with biomolecules . For instance, it can bind to the active site of enzymes, leading to enzyme inhibition. This binding can be competitive, where the compound competes with the substrate for the active site, or non-competitive, where it binds to an allosteric site. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or extreme pH conditions. Long-term exposure to the compound can lead to cumulative effects on cellular function, such as sustained enzyme inhibition or prolonged changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while at higher doses, it can cause significant biochemical and physiological changes . For instance, high doses of this compound can lead to toxic effects, such as cellular apoptosis or necrosis. Threshold effects are often observed, where a certain dosage level must be reached before significant effects are seen. Additionally, the compound’s toxicity can vary depending on the animal model used, with some species being more sensitive to its effects than others.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways . For example, the compound can inhibit enzymes involved in glycolysis or the citric acid cycle, leading to altered metabolic flux and changes in metabolite levels. Additionally, this compound can affect the activity of enzymes involved in lipid metabolism, resulting in changes in lipid profiles and energy homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity . The compound is transported across cell membranes by specific transporters or through passive diffusion. Once inside the cell, it can interact with various binding proteins that influence its localization and accumulation. For instance, this compound may accumulate in specific cellular compartments, such as the cytoplasm or nucleus, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, this compound may be targeted to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyethoxymethyl)triethylammonium Chloride typically involves the reaction of triethylamine with (2-methoxyethoxymethyl) chloride. The reaction is carried out in an inert atmosphere to prevent moisture from affecting the reaction. The product is then purified through recrystallization to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is produced in bulk and stored under inert gas to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyethoxymethyl)triethylammonium Chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield triethylamine and (2-methoxyethoxymethyl) alcohol .

Scientific Research Applications

(2-Methoxyethoxymethyl)triethylammonium Chloride is widely used in scientific research due to its versatility. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxyethoxymethyl)trimethylammonium Chloride
  • (2-Methoxyethoxymethyl)tripropylammonium Chloride
  • (2-Methoxyethoxymethyl)tributylammonium Chloride

Uniqueness

(2-Methoxyethoxymethyl)triethylammonium Chloride is unique due to its specific molecular structure, which imparts distinct physicochemical properties. Compared to similar compounds, it has a balanced hydrophilic-lipophilic nature, making it suitable for a wide range of applications in both aqueous and organic environments .

Properties

IUPAC Name

triethyl(2-methoxyethoxymethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24NO2.ClH/c1-5-11(6-2,7-3)10-13-9-8-12-4;/h5-10H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEVDEHHMZNQOW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)COCCOC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00553420
Record name N,N-Diethyl-N-[(2-methoxyethoxy)methyl]ethanaminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60043-43-8
Record name N,N-Diethyl-N-[(2-methoxyethoxy)methyl]ethanaminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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